molecular formula C17H35ClNP B066233 [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride CAS No. 181864-78-8

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride

Cat. No. B066233
M. Wt: 319.9 g/mol
InChI Key: ADRQXJKZPSRURO-UHFFFAOYSA-M
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Description

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is a quaternary ammonium salt featuring a phosphine ligand, which suggests it could be of interest in various areas of chemistry, including catalysis and materials science. While specific literature on this compound is not readily available, insights can be drawn from related research on phosphorus and nitrogen-containing compounds.

Synthesis Analysis

Synthesis of related compounds typically involves the reaction of phosphine ligands with appropriate alkylating agents to introduce the trimethylammonium group. For instance, the synthesis of similar phosphonium salts might involve the alkylation of a dicyclohexylphosphine with chloroalkanes or trimethylamine in the presence of a base (Herzberger et al., 2016).

Molecular Structure Analysis

The molecular structure of phosphine and ammonium-containing compounds is often analyzed using NMR spectroscopy, X-ray crystallography, and computational methods to understand the geometry, electronic distribution, and potential sites for reactivity (Leibman & Ortiz, 1977; Herzberger et al., 2016).

Chemical Reactions and Properties

Compounds like [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride may participate in various chemical reactions, serving as ligands in coordination chemistry or as catalysts in organic synthesis. Their chemical properties, including reactivity and stability, can be influenced by the steric and electronic characteristics of the phosphine and ammonium groups (Birkholz, Freixa, & van Leeuwen, 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and thermal stability, can be crucial for their application in catalysis or material science. These properties are typically characterized using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests (Tickner et al., 2001).

Chemical Properties Analysis

Chemical properties, including acidity/basicity of the phosphine moiety, nucleophilicity, and the ability to form stable complexes with metals, are key factors determining the utility of these compounds in catalysis and synthesis (Cullen et al., 2016).

For further reading and specific methodologies related to the synthesis, characterization, and application of similar compounds, please refer to the cited papers:

Scientific Research Applications

  • Radiation Synthesis and Complex Formation : Linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride was synthesized using γ-irradiation polymerization, showing potential in forming complexes with potassium hexacyanoferrates in aqueous solutions. This demonstrates its use in hydrogel formation and stability evaluation of complexes in various ionic strength media (Khutoryanskiy et al., 2001).

  • Polyelectrolytes in Organic Solvents : This compound was used to synthesize new hydrophobic electrolyte monomers. These monomers exhibited unique solubility spectrums in dipolar organic solvents, indicating its significance in the field of materials science (Jousset et al., 1998).

  • Role in Emulsion Polymerization : The compound was used as an ionic comonomer in the emulsion polymerization of styrene, impacting the colloidal stability and polymerization rate. This highlights its role in polymer chemistry (Ramos & Forcada, 2010).

  • Plant Growth Substances : Used as a class of plant growth substances, this compound notably affects plant growth, presenting an alternative to gibberellin, a common plant growth regulator. This research opens avenues in agricultural science (Tolbert, 1960).

  • Functionalized Latexes and Polymerization : It has been applied in atom transfer radical polymerization (ARTP) for the polymerization of various monomers, demonstrating its utility in creating specialized latexes with distinct properties (Guerrini et al., 2000).

  • Drug Delivery Systems : The compound was used to modify chitosan for drug delivery applications, showcasing its potential in pharmaceutical sciences (Chen & Zeng, 2017).

  • Antibacterial Cotton Fabric : Its radiation-induced grafting onto cotton fabric created materials with significant antibacterial activity, indicating its application in the development of antimicrobial textiles (Goel et al., 2009).

Safety And Hazards

The compound has been classified with the hazard statement codes H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement codes are P261, P280a, P304+P340, P305+P351+P338, P405, and P501a .

properties

IUPAC Name

2-dicyclohexylphosphanylethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NP.ClH/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h16-17H,4-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRQXJKZPSRURO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCP(C1CCCCC1)C2CCCCC2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573805
Record name 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride

CAS RN

181864-78-8
Record name 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
W Li, N Gandra, ED Ellis, S Courtney, S Li… - … applied materials & …, 2009 - ACS Publications
A pH-responsive, TiO 2 -attached sensitizer was prepared based on the adsorption of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) onto TiO 2 nanoparticles. This colloidally …
Number of citations: 19 pubs.acs.org
Y Zhang, X Zhu, J Smith, MT Haygood… - The Journal of Physical …, 2011 - ACS Publications
The incorporation of 6-thioguanine (6-TG) into DNA increases the risk of 1 O 2 -initiated skin cancer. We herein provide the first report on quantitative characterization of the photoactivity …
Number of citations: 48 pubs.acs.org
Y Zhang, AN Barnes, X Zhu, NF Campbell… - Journal of Photochemistry …, 2011 - Elsevier
Thiopurines were examined for their ability to produce singlet oxygen ( 1 O 2 ) with UVA light. The target compounds were three thiopurine prodrugs, azathioprine (Aza), 6-…
Number of citations: 17 www.sciencedirect.com
MA Gross, A Reynal, JR Durrant… - Journal of the American …, 2014 - ACS Publications
The generation of renewable H 2 through an efficient photochemical route requires photoinduced electron transfer (ET) from a light harvester to an efficient electrocatalyst in water. Here…
Number of citations: 252 pubs.acs.org
KH Shaughnessy - Chemical reviews, 2009 - ACS Publications
Water is truly ubiquitous. Approximately 80% of the earth’s surface is covered by water, although only 1% of this is drinkable water. Water is the solvent of life and makes up about 60% …
Number of citations: 566 pubs.acs.org
C Delhomme, LA Schaper, M Zhang-Preße… - Journal of …, 2013 - Elsevier
The hydrogenation of levulinic acid (LA) yielding γ-valerolactone (GVL) has been examined in aqueous solution using various water soluble phosphine ligands in combination with the …
Number of citations: 91 www.sciencedirect.com
S Page - 2021 - spiral.imperial.ac.uk
The work presented herein covers the synthesis and coordination chemistry of multidentate phosphine ligands and their application towards the homogeneous catalytic hydrogenation …
Number of citations: 0 spiral.imperial.ac.uk
M Arndt, KSM Salih, A Fromm, LJ Goossen… - Journal of the …, 2011 - ACS Publications
The ruthenium-catalyzed hydroamidation of terminal alkynes has evolved to become a broadly applicable tool for the synthesis of enamides and enimides. Depending on the catalyst …
Number of citations: 77 pubs.acs.org
VM Blasucci - 2009 - search.proquest.com
The field of separations has long been explored by chemical engineers. Many researchers are looking to improve the efficiency of traditional separations, such as distillations. One way …
Number of citations: 2 search.proquest.com
S Arslancan, L Martínez-Fernández, I Corral - Molecules, 2017 - mdpi.com
Interest in understanding the photophysics and photochemistry of thiated nucleobases has been awakened because of their possible involvement in primordial RNA or their potential …
Number of citations: 63 www.mdpi.com

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